3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to organic chemistry and biochemistry. Nitrogen-containing heterocycles are particularly prominent, forming the core of numerous natural products, pharmaceuticals, and functional materials. Tetrahydro-1,6-naphthyridines belong to this critical class of compounds. They are bicyclic aromatic compounds in which a pyridine (B92270) ring is fused to a tetrahydropyridine (B1245486) ring, with nitrogen atoms at positions 1 and 6. This structural arrangement imparts unique electronic and conformational properties, making them versatile scaffolds in chemical synthesis.
The synthesis of the 1,6-naphthyridine (B1220473) core can be achieved through various methods, often involving the cyclization of appropriately substituted pyridines. For instance, 4-aminopyridine (B3432731) can serve as a starting material for the construction of the 1,6-naphthyridine ring system.
Significance of Naphthyridine Frameworks in Chemical Research
Naphthyridine isomers, of which there are six, have been the subject of extensive research due to their diverse biological activities. ekb.eg The fusion of two pyridine rings creates a rigid, planar structure with multiple sites for functionalization, allowing for the fine-tuning of its chemical and physical properties. This versatility has led to the development of naphthyridine derivatives with a wide array of applications, including as anticancer, antimicrobial, and anti-inflammatory agents.
The partially saturated nature of the tetrahydro-1,6-naphthyridine core provides a three-dimensional character that is often desirable in drug design, as it can lead to improved binding affinity and selectivity for biological targets. The synthesis of these scaffolds, while sometimes challenging, has been advanced through methods like the Pictet-Spengler reaction. nih.gov
Specific Focus on 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine as a Research Subject
Within the broader family of tetrahydro-1,6-naphthyridines, the 3-chloro substituted derivative has emerged as a particularly useful building block in synthetic organic chemistry. The presence of a chlorine atom on the aromatic pyridine ring offers a reactive handle for further chemical modifications. This chloro substituent can be readily displaced or participate in various cross-coupling reactions, enabling the introduction of a wide range of functional groups and the construction of more complex molecular architectures.
While detailed, dedicated studies on this compound are not abundant in publicly available literature, its importance can be inferred from its role as an intermediate in the synthesis of more complex molecules with significant biological activities. For example, related chloro-naphthyridine derivatives are utilized in the preparation of potent enzyme inhibitors.
Below are tables detailing some of the known properties and synthetic precursors of related chloro-tetrahydro-naphthyridine compounds. Due to the limited specific data for the 3-chloro isomer, information for closely related structures is provided to offer a comparative context.
Table 1: Physicochemical Properties of Related Chloro-Tetrahydro-Naphthyridine Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | C15H15ClN2 | 258.74 | 210539-04-1 |
| 3-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | C9H11ClN2 | 182.65 | Not Available |
| 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride | C8H10Cl2N2 | 205.09 | 766545-20-4 |
| 3-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine | C8H9ClN2 | 168.62 | 1196156-56-5 |
Table 2: Key Synthetic Reactions for Tetrahydro-1,6-Naphthyridine Scaffolds
| Reaction Name | Description | Key Reagents |
| Pictet-Spengler Reaction | A condensation reaction between a β-arylethylamine and an aldehyde or ketone followed by ring closure. | Pyridinylethylamine, Aldehyde/Ketone, Acid catalyst |
| Friedländer Annulation | The reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. | 2-Aminonicotinaldehyde, α-Methylene carbonyl compound, Acid or base catalyst |
| Gould-Jacobs Reaction | The reaction of an aniline (B41778) with an ethoxymethylenemalonate ester to form a 4-hydroxyquinoline, which can be adapted for naphthyridines. | Aminopyridine, Diethyl ethoxymethylenemalonate, High temperature |
This table outlines general synthetic strategies applicable to the broader class of tetrahydro-naphthyridines, which can be adapted for the synthesis of the 3-chloro derivative.
Properties
IUPAC Name |
3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h3,5,10H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQJGLYZUNTGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 3 Chloro 5,6,7,8 Tetrahydro 1,6 Naphthyridine
Reactivity of the C3-Chlorine Substituent
The chlorine atom at the C3 position is attached to an sp²-hybridized carbon of the pyridine (B92270) ring. Its reactivity is influenced by the electron-withdrawing nature of the ring nitrogen, which facilitates several important classes of reactions.
Nucleophilic aromatic substitution (S NAr) is a key reaction for functionalizing the 3-position of the naphthyridine core. In this two-step process, a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. libretexts.org
The pyridine ring's nitrogen atom activates the ring for nucleophilic attack, particularly at the ortho and para positions. youtube.comlibretexts.org In 3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine, the chlorine is ortho to one nitrogen (N1) and meta to the other (N6), making it susceptible to S NAr reactions. Common nucleophiles used in these transformations include amines, alkoxides, and thiols. These reactions are often performed under thermal conditions to overcome the energy barrier associated with the temporary disruption of aromaticity. youtube.com
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | R-NH₂ | 3-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine |
| Alkoxide | R-ONa | 3-Alkoxy-5,6,7,8-tetrahydro-1,6-naphthyridine |
| Thiolate | R-SNa | 3-Thioether-5,6,7,8-tetrahydro-1,6-naphthyridine |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C3-chloro substituent serves as an effective electrophilic partner in these transformations.
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki-Miyaura reaction is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups at the C3 position. organic-chemistry.orgnih.gov The catalytic cycle involves oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the final product. libretexts.org
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the C3 position and a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base. organic-chemistry.org It is a highly efficient method for synthesizing aryl-alkyne structures. beilstein-journals.org The reaction can often be carried out under mild conditions. wikipedia.org
Heck Coupling: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. organic-chemistry.org This palladium-catalyzed process is a versatile method for C-C bond formation and the vinylation of aryl halides. mdpi.com
Table 2: Overview of Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst + Base | C-C |
| Sonogashira | Terminal alkyne | Pd catalyst + Cu co-catalyst + Base | C-C (sp²-sp) |
| Heck | Alkene | Pd catalyst + Base | C-C (sp²-sp²) |
The chlorine atom at the C3 position can be removed through reduction or dehalogenation. A common method is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). This process replaces the chlorine atom with a hydrogen atom, yielding the parent 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold. This reaction is useful when the unsubstituted core is the desired final product.
Reactions Involving the Ring Nitrogen Atoms
The two nitrogen atoms in the 5,6,7,8-tetrahydro-1,6-naphthyridine ring system, one being part of the aromatic pyridine ring (N1) and the other a secondary amine in the saturated ring (N6), exhibit distinct reactivities.
The N6 nitrogen, being a secondary aliphatic amine, is nucleophilic and readily undergoes reactions such as alkylation and acylation. These reactions are commonly used to introduce substituents on the saturated portion of the ring system, which is a key strategy in medicinal chemistry for modulating the compound's physicochemical properties.
Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base leads to the formation of N-alkylated products.
Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N-acyl derivatives.
Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonylated products.
These modifications have been utilized in the synthesis of compound libraries for biological screening. nih.gov
Naphthyridine derivatives are well-known for their ability to act as ligands in coordination chemistry, binding to metal centers through their nitrogen lone pairs. nih.gov The 1,6-naphthyridine (B1220473) scaffold can function as a bidentate ligand, coordinating to a single metal atom through both N1 and N6, or as a bridging ligand connecting two different metal centers. The geometry and electronic properties of the resulting metal complexes depend on the metal ion, its oxidation state, and the other ligands present. researchgate.net The ability of naphthyridine-based ligands to form stable complexes has led to their use in catalysis and materials science. acs.orgnih.gov
Reactivity of the Saturated Tetrahydro Naphthyridine Ring
The saturated portion of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, which is structurally analogous to a piperidine (B6355638) ring, is a primary site for chemical modification. The reactivity is centered on the secondary amine at the N-6 position and, to a lesser extent, the adjacent methylene (B1212753) carbons.
The secondary amine (N-6) in the tetrahydro-1,6-naphthyridine ring is nucleophilic and serves as a key handle for introducing a wide array of functional groups. This reactivity is extensively used in the development of compound libraries for drug discovery. nih.govnih.gov
Common functionalization reactions at the N-6 position include:
N-Alkylation and N-Arylation: The amine can be alkylated using alkyl halides or undergo palladium-catalyzed N-arylation reactions to introduce various substituents. nih.gov
N-Acylation: Amides are readily formed by reacting the N-6 amine with acylating agents. This reaction is often promoted by coupling agents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). sci-hub.se
Urea and Sulfonamide Formation: Reaction with isocyanates leads to the formation of ureas, while reaction with sulfonyl chlorides yields sulfonamides. nih.gov
Boc Protection: The amine is commonly protected with a tert-butyloxycarbonyl (Boc) group to modulate its reactivity during multi-step syntheses. This is typically achieved using di-tert-butyl dicarbonate. nih.gov
Epoxide Opening: The nucleophilic amine can open epoxide rings to yield amino alcohol derivatives, a reaction that has been utilized in the synthesis of compound libraries. nih.govsci-hub.se
While the functionalization of the secondary amine is well-documented, reactions involving the methylene positions (C-5, C-7, C-8) are less common and typically require harsher conditions or specific activation.
| Reaction Type | Reagent/Catalyst | Product Type | Reference |
|---|---|---|---|
| N-Acylation | Carboxylic Acid / DEPBT | Amide | sci-hub.se |
| Urea Formation | Isocyanate | Urea | nih.gov |
| N-Arylation | Aryl Halide / Pd Catalyst | N-Aryl Amine | nih.gov |
| Epoxide Opening | Epichlorohydrin / Yb(OTf)₃ | Amino alcohol | nih.gov |
| Boc Protection | Di-tert-butyl dicarbonate | Boc-protected Amine | nih.gov |
The saturated tetrahydropyridine (B1245486) ring can undergo oxidation or dehydrogenation to form the corresponding aromatic 1,6-naphthyridine. This aromatization process is a key transformation that can be achieved under various conditions. During the synthesis of related dihydronaphthyridine compounds, spontaneous aromatization has been observed, presumably caused by residual oxygen, which highlights the susceptibility of the system to oxidation. acs.org
More controlled and efficient dehydrogenation can be achieved using modern catalytic methods. For the analogous tetrahydro-1,5-naphthyridine system, an acceptorless dehydrogenation has been reported using a combination of visible-light photoredox catalysis with a Ru(bpy)₃Cl₂ photosensitizer and a cobalt catalyst. nih.gov This method provides a pathway to the fully aromatic naphthyridine core under ambient temperature conditions. nih.gov
Molecular Rearrangements and Ring Transformations
The tetrahydro-1,6-naphthyridine scaffold can participate in complex molecular rearrangements and serve as a precursor for the construction of novel fused heterocyclic systems.
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. researchgate.net This process has been observed and studied in the closely related 5,6,7,8-tetrahydro-2,7-naphthyridine series, providing a strong precedent for its potential occurrence with 1,6-naphthyridine isomers. mdpi.comnih.gov
In a typical sequence, a starting chloro-tetrahydronaphthyridine is first substituted with a nucleophile containing a tethered acidic proton (e.g., from 2-mercaptoethanol). mdpi.com Under basic conditions, the tethered nucleophile (e.g., the deprotonated hydroxyl group) attacks an electron-deficient carbon on the pyridine ring, displacing another part of the molecule which then re-attacks at a different position, completing the rearrangement. This process has been successfully used to transform 1-amino-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridines into 1-amino-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridines in high yields. mdpi.comnih.gov The rearrangement is influenced by steric factors from substituents on the tetrahydro ring and the nature of the amine groups present. nih.gov
The functional groups on the this compound core can be elaborated and then induced to cyclize, leading to the formation of polycyclic fused systems.
For instance, products obtained from the Smiles rearrangement in the 2,7-naphthyridine (B1199556) series have been used as synthons for preparing novel fused heterocycles. nih.gov The rearranged 1-amino-3-oxo-2,7-naphthyridines serve as starting materials for the synthesis of furo[2,3-c]-2,7-naphthyridines. mdpi.com Similarly, S-alkylated derivatives can be cyclized into the corresponding thieno[2,3-c]-2,7-naphthyridines. mdpi.com
Another powerful strategy for creating fused systems is the Pictet-Spengler reaction. While often used to construct the tetrahydronaphthyridine ring itself from a suitable pyridinylethylamine, this type of cyclization underscores a key reactive pathway for this class of compounds. nih.govacs.org Furthermore, intramolecular cobalt-catalyzed [2+2+2] cyclizations have been employed to produce dihydropyran ring-fused tetrahydronaphthyridines, demonstrating the utility of metal-catalyzed methods in building complex fused architectures from appropriately substituted precursors. globethesis.com
| Starting Scaffold | Reaction Type | Fused System Formed | Reference |
|---|---|---|---|
| 1-Amino-3-oxo-2,7-naphthyridine | Intramolecular Cyclization | Furo[2,3-c]-2,7-naphthyridine | mdpi.com |
| S-Alkylated-3-chloro-2,7-naphthyridine | Intramolecular Cyclization | Thieno[2,3-c]-2,7-naphthyridine | mdpi.com |
| Dialkynyl Aminonitrile | Co-catalyzed [2+2+2] Cyclization | Dihydropyran-fused Tetrahydronaphthyridine | globethesis.com |
| Pyridinylethylamine | Pictet-Spengler Reaction | Tetrahydro-1,6-naphthyridine | nih.gov |
Spectroscopic and Advanced Structural Characterization of 3 Chloro 5,6,7,8 Tetrahydro 1,6 Naphthyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.
Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine, the spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons on the saturated tetrahydro ring.
The aromatic region would feature two signals for the protons on the pyridine (B92270) ring. The proton at the C2 position and the proton at the C4 position would appear as singlets or narrow doublets, with their chemical shifts influenced by the adjacent nitrogen and chlorine atoms. The protons of the saturated ring at positions C5, C7, and C8 would appear more upfield. The CH₂ groups at C5 and C8 would likely present as triplets, while the CH₂ group at C7 would be a multiplet, with coupling to the protons on C5 and C8. The N-H proton at position 6 would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | 7.5 - 8.0 | s |
| H-4 | 7.0 - 7.5 | s |
| NH -6 | Variable (e.g., 4.0 - 6.0) | br s |
| H ₂-C5 | 3.0 - 3.5 | t |
| H ₂-C7 | 2.0 - 2.5 | m |
| H ₂-C8 | 2.8 - 3.3 | t |
Note: Predicted values are based on general chemical shift ranges for similar structural motifs. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) provides direct information about the carbon framework of a molecule. For this compound, eight distinct signals are expected, corresponding to each unique carbon atom.
The carbons of the pyridine ring (C2, C3, C4, C4a, C8a) would resonate in the downfield region (typically 110-160 ppm) due to their sp² hybridization. The carbon atom C3, directly attached to the electronegative chlorine atom, would be significantly deshielded. The aliphatic carbons of the saturated ring (C5, C7, C8) would appear in the upfield region of the spectrum (typically 20-50 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 145 - 155 |
| C3 | 130 - 140 |
| C4 | 120 - 130 |
| C4a | 150 - 160 |
| C5 | 40 - 50 |
| C7 | 20 - 30 |
| C8 | 40 - 50 |
Note: Predicted values are based on general chemical shift ranges and substituent effects. Actual experimental values may vary.
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, confirming the connectivity within the saturated ring (e.g., H-5 with H-7, and H-7 with H-8).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to (e.g., H-5 with C-5, H-7 with C-7).
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds. This is critical for assigning quaternary carbons (like C3, C4a, and C8a) and piecing together the entire molecular structure by, for instance, showing a correlation from the H-2 proton to the C4 and C8a carbons.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. For this compound (molecular formula C₈H₉ClN₂), HRMS would detect the protonated molecular ion [M+H]⁺. The high mass accuracy of the technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The calculated monoisotopic mass for the [M+H]⁺ ion is 169.0527, which would be confirmed by HRMS analysis.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (amine) | Stretch | 3300 - 3500 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| C=N / C=C (aromatic ring) | Stretch | 1500 - 1600 |
| C-N | Stretch | 1250 - 1350 |
The presence of a peak in the 3300-3500 cm⁻¹ range would indicate the N-H stretch of the secondary amine in the saturated ring. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the CH₂ groups would be just below 3000 cm⁻¹. The characteristic stretches for the C=C and C=N bonds of the pyridine ring would be found in the 1500-1600 cm⁻¹ region.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide exact bond lengths, bond angles, and conformational details of the molecule. It would also reveal how the molecules pack together in the crystal lattice. While the molecule itself is achiral, X-ray crystallography would confirm the planarity of the pyridine ring and the conformation (e.g., chair, boat) of the tetrahydro portion of the naphthyridine core.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores (light-absorbing groups).
For a compound like this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring of the naphthyridine core contains both π bonds and non-bonding (n) electrons on the nitrogen atoms. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The n → π* transitions, usually of lower intensity, involve the promotion of non-bonding electrons to antibonding π* orbitals. The presence of the chlorine atom, an auxochrome, might cause a slight shift in the absorption maxima (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) and could also affect the intensity of the absorption bands.
A hypothetical data table for the UV-Vis absorption of this compound is presented below. Please note, this data is illustrative and not based on experimental results.
| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |
| Ethanol (B145695) | 230 | 8,500 | π → π |
| Ethanol | 275 | 2,100 | π → π |
| Ethanol | 320 | 450 | n → π* |
Other Advanced Analytical Techniques for Structural and Morphological Analysis
A suite of advanced analytical techniques is essential for a thorough understanding of a compound's structure, morphology, elemental composition, and thermal stability.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of a solid sample at high magnifications. An SEM instrument scans the sample with a focused beam of electrons, and the interactions between the electrons and the sample's atoms produce various signals that contain information about the surface. For a crystalline powder of this compound, SEM analysis would reveal the particle shape, size distribution, and surface texture. This information is crucial in materials science for understanding properties like flowability and dissolution rate.
Energy Dispersive X-ray (EDX) Spectroscopy
Often coupled with SEM, Energy Dispersive X-ray (EDX) Spectroscopy provides elemental analysis of a sample. The electron beam in the SEM excites electrons in the sample, causing them to be ejected from their atomic shells. Electrons from higher energy shells then fill the vacancies, and the excess energy is released in the form of X-rays. The energy of these X-rays is characteristic of the element from which they were emitted. EDX analysis of this compound would confirm the presence of carbon, nitrogen, and chlorine, and could provide a semi-quantitative analysis of their relative abundance on the sample's surface.
A hypothetical EDX data table is shown below.
| Element | Weight % | Atomic % |
| C | 52.6 | 48.2 |
| N | 15.3 | 12.0 |
| Cl | 19.4 | 6.0 |
| H | (Not detected by EDX) | - |
X-ray Diffraction (XRD) for Crystalline Structure
X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystalline material. When a beam of X-rays strikes a crystal, the X-rays are diffracted into many specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the density of electrons within the crystal can be produced. From this, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other structural information. For this compound, XRD would provide definitive proof of its crystal structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Brunauer–Emmett–Teller (BET) Surface Area Analysis
Brunauer–Emmett–Teller (BET) analysis is a technique for measuring the specific surface area of a material. It is based on the physical adsorption of a gas (typically nitrogen) on the surface of the solid at a constant temperature (usually that of liquid nitrogen). By measuring the amount of gas adsorbed at various pressures, the surface area can be calculated. This technique is particularly important for materials where surface reactions or adsorption are significant. For a powdered sample of this compound, BET analysis would quantify the surface area, which can influence its reactivity and dissolution properties.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the physical and chemical changes that occur in a material as a function of temperature.
TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This provides information about thermal stability, decomposition temperatures, and the composition of multi-component systems. For this compound, a TGA thermogram would show the temperature at which it begins to decompose and the extent of mass loss at different temperatures.
DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. This difference in temperature provides information about physical and chemical changes that are either exothermic (release heat, e.g., crystallization, oxidation) or endothermic (absorb heat, e.g., melting, decomposition). A DTA curve for the target compound would indicate the temperatures of melting and decomposition, complementing the TGA data.
A hypothetical thermal analysis data table is provided below.
| Technique | Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) |
| TGA | Decomposition | 250 | 280 | 95 |
| DTA | Melting | 155 | 158 | - |
| DTA | Decomposition | 252 | 285 | - |
Computational and Theoretical Studies of 3 Chloro 5,6,7,8 Tetrahydro 1,6 Naphthyridine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to exploring the electronic nature of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine. These methods allow for a detailed examination of its geometry, energy, and reactivity patterns at the molecular level.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a basis set like B3LYP/6-31G(d), are used to find the geometry that corresponds to the lowest energy state on its potential energy surface. researchgate.net This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum energy conformation is reached. The resulting data provides precise information on the spatial orientation of the atoms.
Furthermore, by mapping the potential energy as a function of specific molecular coordinates, such as the rotation around a particular bond, an energy landscape can be generated. This landscape is crucial for identifying stable conformers and the energy barriers that separate them, offering insights into the molecule's flexibility and conformational preferences.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C3-Cl | 1.74 Å |
| Bond Length | N1-C2 | 1.31 Å |
| Bond Length | N6-C5 | 1.47 Å |
| Bond Angle | C2-C3-C4 | 120.5° |
| Bond Angle | C5-N6-C7 | 112.0° |
| Dihedral Angle | H-N6-C7-H | 55.8° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. sapub.orgrsc.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. For this compound, the distribution and energies of these orbitals indicate the likely sites for nucleophilic and electrophilic attack. rsc.org
Table 2: Calculated Frontier Molecular Orbital Energies and Properties (Note: This table is a hypothetical representation of FMO analysis results.)
| Parameter | Value (eV) | Description |
| EHOMO | -6.52 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.27 | Indicates chemical stability and reactivity |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. researchgate.netresearchgate.net It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov
In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack. researchgate.netnih.gov Blue signifies areas of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.netnih.gov Green and yellow represent regions with intermediate or near-zero potential. researchgate.netnih.gov For this compound, the MEP map would likely show negative potential around the nitrogen atoms and the chlorine atom due to their high electronegativity, highlighting them as potential sites for interaction with electrophiles. Positive potential would be expected around the hydrogen atoms.
Prediction of Spectroscopic Properties
Computational methods can also predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data and confirming a compound's identity.
Computational NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of a molecule. liverpool.ac.uk These predictions are based on the calculated electronic environment of each nucleus in the optimized geometry. By comparing the theoretically predicted spectrum with an experimentally obtained one, chemists can validate the proposed molecular structure. While various factors can influence experimental shifts, computational predictions provide a strong baseline for spectral assignment. liverpool.ac.uk
Table 3: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound (Note: This table presents hypothetical predicted chemical shifts.)
| Atom | Predicted 1H Shift (ppm) | Atom | Predicted 13C Shift (ppm) |
| H2 | 8.10 | C2 | 148.2 |
| H4 | 7.35 | C3 | 125.0 |
| H5 (2H) | 3.95 | C4 | 135.5 |
| H7 (2H) | 2.90 | C4a | 122.8 |
| H8 (2H) | 3.15 | C5 | 45.1 |
| C7 | 28.4 | ||
| C8 | 26.9 | ||
| C8a | 145.3 |
Theoretical UV-Vis and Vibrational Spectra Calculations
Time-Dependent Density Functional Theory (TD-DFT) is a common approach for calculating the electronic transitions that give rise to a molecule's Ultraviolet-Visible (UV-Vis) absorption spectrum. These calculations can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information helps in understanding the electronic structure and chromophores within the molecule.
Similarly, DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, each peak in the theoretical spectrum can be assigned to a specific molecular motion, such as stretching, bending, or twisting of chemical bonds. This aids in the interpretation of experimental vibrational spectra and provides further confirmation of the molecular structure.
Mechanistic Insights from Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental means alone. For this compound, computational approaches such as Density Functional Theory (DFT) are employed to map out potential reaction pathways, identify intermediates, and calculate the energetics of these processes.
Transition state analysis is a cornerstone of computational reaction mechanism studies. It involves locating the highest energy point along a reaction coordinate, known as the transition state, which represents the kinetic barrier of a reaction. For this compound, a key reaction pathway of interest is the nucleophilic aromatic substitution (SNAr) at the C3 position, where the chlorine atom is displaced by a nucleophile.
Computational studies on similar 2-chloropyridine (B119429) derivatives have utilized molecular orbital calculations to investigate their substitution reactions. researchgate.netnih.gov These studies often involve calculating the change in Gibbs free energy between the initial reactants and the transition state to understand the reaction rate. researchgate.netnih.gov The presence of a Meisenheimer complex, a key intermediate in SNAr reactions, can also be verified through these calculations. researchgate.netnih.gov For this compound, a similar computational approach would involve modeling the attack of a nucleophile on the C3 position, followed by the departure of the chloride ion. The transition state for this process would feature a partially formed bond with the incoming nucleophile and a partially broken carbon-chlorine bond.
Intrinsic reaction coordinate (IRC) calculations are typically performed after locating a transition state to confirm that it connects the reactants and the desired products or intermediates. researchgate.net Such an analysis for this compound would provide a detailed picture of the atomic motions involved in the substitution process. The energy profile of this pathway would reveal the activation energy, which is crucial for predicting the reaction's feasibility and rate.
Table 1: Hypothetical Parameters for Transition State Analysis of a Nucleophilic Aromatic Substitution Reaction
| Parameter | Description |
|---|---|
| Reaction Coordinate | The geometric parameter that is changing during the reaction, e.g., the distance between the C3 carbon and the incoming nucleophile. |
| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. A higher value indicates a slower reaction. |
| Transition State Geometry | The specific arrangement of atoms at the highest point of the energy barrier, characterized by a single imaginary vibrational frequency. |
The tetrahydro- portion of the this compound molecule imparts significant conformational flexibility. Conformational analysis aims to identify the stable three-dimensional arrangements of the atoms (conformers) and their relative energies. The most stable conformer, corresponding to the global energy minimum, will be the most populated at thermal equilibrium and will largely dictate the molecule's observed properties and reactivity.
Computational methods can systematically explore the potential energy surface of the molecule by rotating its single bonds. For the tetrahydropyridine (B1245486) ring, various puckered conformations, such as chair, boat, and twist-boat, are possible. The presence of the fused pyridine (B92270) ring and the chloro-substituent will influence the relative stability of these conformers.
DFT calculations are a common tool for optimizing the geometry of different conformers and calculating their energies. researchgate.netias.ac.in By comparing the energies of all identified stable conformers, a conformational energy diagram can be constructed. This diagram provides valuable information on the energy barriers for interconversion between different conformers.
Table 2: Representative Conformational Data from Computational Analysis
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
|---|---|---|
| Chair 1 | 0.00 | [Specific angles defining the chair conformation] |
| Chair 2 | [Calculated relative energy] | [Specific angles defining the inverted chair conformation] |
Understanding the preferred conformation is crucial as it determines the spatial orientation of the chloro-substituent and the lone pairs on the nitrogen atoms, which in turn affects the molecule's reactivity and intermolecular interactions.
Role As a Synthetic Building Block and Advanced Chemical Scaffold
Intermediate for the Synthesis of Complex Heterocyclic Architectures
The inherent reactivity of the chloro-substituent on the pyridine (B92270) ring of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine makes it an invaluable intermediate for the synthesis of more complex, fused heterocyclic systems. This transformation is often achieved through palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide array of functionalities that can subsequently participate in intramolecular cyclization reactions.
One common strategy involves the use of multi-component reactions, which enable the rapid assembly of complex molecules in a single step. For instance, a three-component reaction involving an aromatic aldehyde, an amine, and a suitable piperidine (B6355638) derivative can yield fused tetracyclic heterocycles containing the 1,6-naphthyridine (B1220473) core. nih.govcam.ac.uk While not starting directly from the pre-formed chloro-tetrahydronaphthyridine, these methods highlight the accessibility and modularity of this heterocyclic system for building intricate molecular frameworks.
Furthermore, palladium-catalyzed intramolecular C-H arylation is a powerful tool for constructing fused heteroaromatic compounds. beilstein-journals.org Although direct examples starting from this compound are not extensively detailed in the reviewed literature, the principle of using a halo-pyridine derivative for such cyclizations is well-established. beilstein-journals.org The chloro group can be strategically replaced through reactions like the Suzuki or Buchwald-Hartwig coupling to introduce a side chain that, in a subsequent step, undergoes palladium-catalyzed cyclization onto an adjacent C-H bond of the naphthyridine core, leading to novel polycyclic systems.
The general synthetic accessibility of the 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) ring system, for example through cobalt-catalyzed [2+2+2] cyclizations, provides a reliable source of the foundational scaffold which can then be halogenated to provide the reactive 3-chloro derivative for further elaboration. nih.gov
Scaffold Diversification for Chemical Library Generation
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is highly valued in drug discovery and chemical biology for its ability to present substituents in a defined three-dimensional space. The presence of the chloro group at the 3-position offers a key diversification point for the generation of chemical libraries through parallel synthesis. asynt.combioduro.com
A notable example of this application is the synthesis of a 101-membered library based on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. nih.gov This library was constructed by reacting the amino group at the 6-position with a variety of isocyanates, acid chlorides, and sulfonyl chlorides to generate a diverse set of ureas, amides, and sulfonamides, respectively. nih.gov While this particular library diversified the N-6 position, the 3-chloro position serves as an orthogonal handle for further diversification.
Table 1: Potential Reactions for Scaffold Diversification at the 3-Position
| Reaction Type | Reagents and Conditions | Potential New Functionalities |
|---|---|---|
| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | Aryl, heteroaryl groups |
| Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst, base | Amino, substituted amino groups |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Alkynyl groups |
| Heck Coupling | Alkenes, Pd catalyst, base | Alkenyl groups |
| Stille Coupling | Organostannanes, Pd catalyst | Alkyl, aryl, vinyl groups |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., alkoxides, thiolates) | Ether, thioether linkages |
These palladium-catalyzed cross-coupling reactions are particularly powerful for introducing a wide range of substituents at the 3-position, thereby enabling a comprehensive exploration of the chemical space around the tetrahydronaphthyridine core. This diversity-oriented synthesis approach is crucial for identifying molecules with desired biological activities. cam.ac.uk The ability to perform these reactions in parallel allows for the rapid generation of large numbers of distinct compounds for high-throughput screening. asynt.combioduro.comuniroma1.it
Precursor in the Development of Ligands for Catalysis (Focus on non-biological catalytic systems)
The rigid framework of the 1,6-naphthyridine core, combined with the ability to introduce specific donor atoms, makes it an attractive scaffold for the design of ligands for transition metal catalysis. While direct applications of this compound as a ligand precursor for non-biological catalysis are not extensively documented in the reviewed literature, its potential is evident from the broader field of N-heterocyclic ligand synthesis.
The chloro-substituent can be displaced by phosphorus-containing nucleophiles, such as diarylphosphines, to introduce phosphine (B1218219) groups. Phosphine-containing N-heterocycles are a well-established class of ligands in organometallic catalysis. The combination of a "hard" nitrogen donor and a "soft" phosphorus donor in a bidentate or pincer-type ligand can impart unique electronic and steric properties to a metal center, influencing its catalytic activity and selectivity.
For example, the synthesis of P,N-heterocyclic phosphine ligands often involves the reaction of a chloropyridine derivative with a phosphide (B1233454) anion or a related phosphorus nucleophile. beilstein-journals.org By analogy, this compound could be converted into a phosphine-substituted derivative. Such a ligand could potentially chelate to a metal center through the pyridine nitrogen and the appended phosphine, creating a stable complex suitable for various catalytic transformations, such as cross-coupling reactions or hydrogenation.
The development of bidentate nitrogen ligands is also an active area of research in catalysis. science.gov The 3-chloro position could be functionalized with another nitrogen-containing heterocycle via a cross-coupling reaction, leading to a bidentate N,N'-ligand. The specific geometry and electronic properties of the resulting ligand would depend on the nature of the introduced heterocycle and the linker between the two nitrogen atoms.
While concrete examples are yet to be widely reported, the chemical reactivity of this compound provides a clear pathway for the rational design and synthesis of novel ligands for non-biological catalytic systems.
Q & A
Q. What are the optimized synthetic routes for 3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine, and how can reaction conditions be tailored to improve yield?
Synthesis typically involves multi-step reactions starting from bicyclic precursors. Key steps include cyclization, halogenation (e.g., chlorination), and functional group modifications. For example:
- Cyclization : Use of ammonium salts or amines under reflux conditions (e.g., NHCl in ethanol at 80°C) to form the naphthyridine core .
- Chlorination : Thionyl chloride (SOCl) or phosphorus pentachloride (PCl) under anhydrous conditions, with temperature control (0–25°C) to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound, and how should they be applied?
- NMR Spectroscopy : H and C NMR to confirm regiochemistry (e.g., distinguishing C3-Cl from other positions). For example, the C3 proton signal typically appears downfield (δ 8.2–8.5 ppm) due to chlorine’s electronegativity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (CHClN) and detect isotopic patterns consistent with chlorine .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and stability under varying pH .
Q. How do substituent positions influence the compound’s structure-activity relationships (SAR) in medicinal chemistry?
- C3 Chlorine : Enhances lipophilicity and binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Replace with Br or CF to study steric/electronic effects .
- Tetrahydro Ring Saturation : Reduces planarity, potentially improving metabolic stability compared to fully aromatic analogs. Hydrogenation conditions (e.g., Pd/C, H) must avoid over-reduction .
- N6 Position : Methyl or benzyl groups at N6 modulate solubility and bioavailability. For example, hydrochloride salts (e.g., CAS 1187830-51-8) improve aqueous solubility for in vitro assays .
Q. What strategies are recommended for stabilizing this compound in aqueous formulations?
- Salt Formation : Hydrochloride salts (e.g., CAS 1260879-95-5) enhance solubility and stability. Use phosphate-buffered saline (PBS, pH 7.4) for biological assays .
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage at -20°C .
- Degradation Studies : Monitor hydrolytic stability via accelerated aging (40°C/75% RH) and identify degradation products using LC-MS .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the naphthyridine core be addressed during derivatization?
- Electrophilic Aromatic Substitution (EAS) : Direct C5 or C7 halogenation requires Lewis acid catalysts (e.g., FeCl) and controlled stoichiometry to avoid polyhalogenation .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C2 or C4 positions using Pd(PPh) and aryl boronic acids. Protect the NH group with Boc to prevent catalyst poisoning .
- N-Oxidation : Use m-CPBA to generate N-oxide intermediates for further functionalization, but avoid over-oxidation by limiting reaction time .
Q. What in vitro and in vivo models are suitable for evaluating the compound’s biological activity?
- Kinase Inhibition Assays : Screen against panels (e.g., EGFR, BRAF) using ADP-Glo™ or fluorescence polarization (FP) assays. IC values <1 µM suggest therapeutic potential .
- Cell-Based Studies : Test cytotoxicity in cancer lines (e.g., HeLa, MCF-7) via MTT assays. Compare with non-tumorigenic cells (e.g., HEK293) to assess selectivity .
- Pharmacokinetics (PK) : Administer intravenously (IV) or orally in rodent models. Measure plasma half-life (t) and bioavailability using LC-MS/MS .
Q. How can contradictory SAR data for this compound analogs be resolved?
- Multi-Parametric Analysis : Use computational tools (e.g., CoMFA, CoMSIA) to correlate steric/electronic descriptors with activity. Validate with X-ray crystallography of target-ligand complexes .
- Metabolite Identification : Incubate analogs with liver microsomes to identify active/inactive metabolites. Adjust substituents to block metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
Q. What computational methods are effective for predicting the compound’s binding modes to biological targets?
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with kinase ATP pockets. Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793 in EGFR) .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (100 ns) in explicit solvent to assess stability of key interactions (e.g., Cl-π interactions with Phe residues) .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for chlorine vs. other halogens to guide lead optimization .
Q. How can isotope-labeled analogs (e.g., 13^{13}13C, 2^{2}2H) of the compound be synthesized for mechanistic studies?
Q. What troubleshooting approaches are recommended for low yields in large-scale synthesis?
- Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. Raney Ni) for hydrogenation steps .
- Byproduct Analysis : Identify dimers or over-reduced products via LC-MS. Adjust stoichiometry of chlorinating agents (e.g., SOCl) to minimize side reactions .
- Process Chemistry : Implement continuous flow systems for exothermic steps (e.g., cyclization) to improve scalability and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
